4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol
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Overview
Description
4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol is a chemical compound that belongs to the class of phenols. It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, which is further connected to an oxan-4-ol moiety. This compound is known for its antimicrobial properties and is used in various applications, including as an antiseptic and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol can be achieved through several synthetic routes. One common method involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with an appropriate oxan-4-ol precursor under controlled conditions to yield the final product. The reaction typically requires the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the reaction is carried out in the presence of a base like sodium hydroxide to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination step is carefully monitored to avoid over-chlorination, and the final product is purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Investigated for its potential use as an antiseptic and disinfectant in medical settings.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and antiseptic products.
Mechanism of Action
The antimicrobial action of 4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria, although it is less effective against certain resistant strains .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A closely related compound with similar antimicrobial properties.
3,5-Dimethylphenol: Lacks the chloro group but shares the phenol structure.
4-Chloro-3-methylphenol: Similar structure with one less methyl group.
Uniqueness
4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol is unique due to the presence of both chloro and oxan-4-ol groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its antimicrobial activity and makes it a valuable compound in various applications .
Properties
IUPAC Name |
4-(4-chloro-3,5-dimethylphenyl)oxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-9-7-11(8-10(2)12(9)14)13(15)3-5-16-6-4-13/h7-8,15H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLUYIQYBYGPQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)C2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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